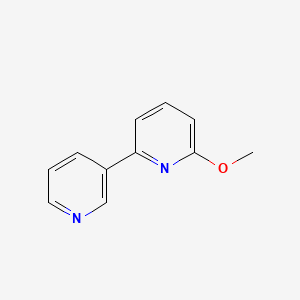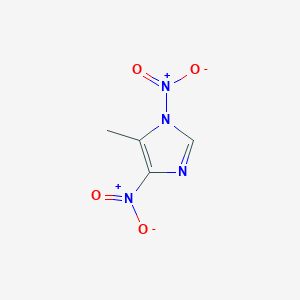![molecular formula C10H11N5S B6602379 N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine CAS No. 83831-31-6](/img/structure/B6602379.png)
N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine, also known as 4-Amino-3-phenylthiazolium guanidine, is an organoguanidine compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 270°C. This compound is an important building block in the synthesis of various organoguanidines, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine has a variety of applications in scientific research. It is used as a starting material for the synthesis of various organoguanidines, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in the synthesis of novel fluorescent probes for the detection of amines and cations. It has also been used in the synthesis of inhibitors of the enzyme nitric oxide synthase.
Mecanismo De Acción
N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine acts as an inhibitor of the enzyme nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide, which is an important signaling molecule in the body. N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine binds to the active site of the enzyme, blocking its activity and preventing the production of nitric oxide.
Biochemical and Physiological Effects
N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of nitric oxide synthase, which can lead to decreased production of nitric oxide. This can have a variety of effects on the body, including increased blood pressure, decreased vascular tone, and decreased immune response. In addition, it has been shown to inhibit the activity of proteases, which can lead to decreased inflammation and decreased cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine is a useful compound for laboratory experiments due to its ability to inhibit the activity of nitric oxide synthase and other enzymes. It is a relatively inexpensive and easy to synthesize compound, making it a cost-effective way to study the effects of nitric oxide synthase inhibition. However, it is important to note that this compound is not without its limitations. It can be difficult to control the concentration of the compound in experiments, and it can also be difficult to accurately measure its effects on the body.
Direcciones Futuras
N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine has a variety of potential future applications in scientific research. It could be used to study the effects of nitric oxide synthase inhibition on a variety of diseases, such as hypertension, stroke, and cancer. It could also be used to study the effects of protease inhibition on inflammation and cell death. Additionally, it could be used in the synthesis of novel fluorescent probes for the detection of amines and cations. Finally, it could be used in the synthesis of inhibitors of other enzymes, such as kinases and phosphatases.
Métodos De Síntesis
N-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine can be synthesized by the reaction of 4-amino-3-phenylthiazole and guanidine hydrochloride. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps: first, the thiazole is deprotonated to form the anion, which then reacts with the guanidine to form the desired product.
Propiedades
IUPAC Name |
2-[4-(4-aminophenyl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S/c11-7-3-1-6(2-4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,11H2,(H4,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOBLWACXFIIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539179 |
Source


|
| Record name | N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine | |
CAS RN |
83831-31-6 |
Source


|
| Record name | N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6602297.png)

![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)



![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)
![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)

![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B6602365.png)

![2-Thiophenesulfonamide, 4-[[hexahydro-4-[5-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepin-1-yl]carbonyl]-](/img/structure/B6602391.png)
